N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S/c23-20-9-5-10-21(18-20)25-13-15-26(16-14-25)30(28,29)17-12-24-22(27)11-4-8-19-6-2-1-3-7-19/h1-3,5-7,9-10,18H,4,8,11-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNWOMNLIVLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(3-chlorophenyl)piperazine.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Coupling with Phenylbutanamide: The final step involves coupling the sulfonylated piperazine with 4-phenylbutanamide. This can be done using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Oxidation Reactions
The piperazine ring and sulfonyl group are primary sites for oxidation.
Reduction Reactions
The sulfonyl group and amide bond are susceptible to reduction.
Electrophilic Aromatic Substitution
The 3-chlorophenyl and terminal phenyl rings undergo substitution reactions.
Nucleophilic Substitution at Piperazine
The piperazine nitrogen can participate in alkylation and acylation.
Hydrolysis Reactions
Coupling Reactions
The ethyl sulfonyl group serves as a linker for further functionalization.
Thermal and Photochemical Stability
-
Thermal Decomposition : Degrades above 250°C, releasing SO₂ and chlorinated aromatics .
-
Photolysis : UV irradiation (254 nm) cleaves the sulfonamide bond, forming radical intermediates detectable via ESR .
Comparative Reactivity Insights
| Functional Group | Reactivity Trend | Key Influence |
|---|---|---|
| Piperazine Ring | N-oxidation > Alkylation > Acylation | Electron-rich nitrogens drive sequential reactivity. |
| Sulfonyl Group | Reduction > Hydrolysis | Strong σ-electron withdrawal limits electrophilic attack. |
| Phenyl Rings | Halogenation > Nitration | Substituent positioning dictates regioselectivity. |
Scientific Research Applications
Interaction with Dopamine Receptors
Research indicates that N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide exhibits significant affinity for dopamine receptors, particularly the D4 subtype. This receptor is implicated in various neurological disorders, including schizophrenia and mood disorders. Compounds with similar structures have shown selective binding to D4 receptors over D2 receptors, suggesting potential therapeutic applications in treating these conditions .
Antidepressant Potential
The compound's interaction with serotonin receptors may also contribute to its antidepressant effects. Studies suggest that modifications to the piperazine moiety can enhance selectivity and potency against specific serotonin receptor subtypes, which are critical targets in the treatment of depression and anxiety disorders .
Synthetic Route Overview
- Starting Materials : Piperazine derivatives and sulfonic acids.
- Reaction Conditions : Use of strong bases and appropriate solvents.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
- Dopamine Receptor Affinity Study : A study highlighted the high affinity of similar compounds for dopamine D4 receptors, with IC50 values indicating potent activity .
- Neuroprotective Effects : Research into related piperazine derivatives showed neuroprotective properties that may be beneficial in treating neurodegenerative diseases .
- Anticonvulsant Activity : Another line of investigation focused on the anticonvulsant properties of structurally similar compounds, suggesting a broader therapeutic scope for piperazine-based drugs .
Mechanism of Action
The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide involves its interaction with neurotransmitter receptors in the brain. The piperazine ring is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels, which are crucial in the treatment of psychiatric disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine-Based Compounds
The compound’s piperazine ring and sulfonamide linker invite comparisons with analogs synthesized in recent studies. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
Piperazine vs. Butanamide Core : The target compound’s piperazine-sulfonamide core contrasts with Compound 17’s butanamide backbone. Piperazine derivatives often exhibit stronger binding to neurotransmitter receptors, while butanamides may prioritize metabolic stability .
Substituent Effects : The 3-chlorophenyl group in the target compound likely enhances receptor affinity compared to the trifluoromethylphenyl group in Compound 17, as chlorine’s electronegativity improves π-π stacking interactions .
Linker Modifications : The sulfonamide linker in the target compound may confer greater stability than the alkyl chain in Compound 19, which could reduce enzymatic degradation but increase hydrophobicity .
Research Implications and Limitations
- Receptor Selectivity : The 3-chlorophenyl group may improve selectivity for serotonin receptors over dopamine receptors compared to trifluoromethylphenyl analogs .
- Metabolic Profile : The sulfonamide linker could reduce first-pass metabolism relative to ester or ketone-containing analogs.
Limitations :
- No in vitro or in vivo data are available in the provided evidence to confirm these hypotheses.
- Comparative studies on pharmacokinetics (e.g., half-life, bioavailability) are absent.
Biological Activity
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuromodulation and antimicrobial effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its ability to interact with various neurotransmitter receptors.
- Sulfonyl Group : Enhances solubility and bioavailability, potentially increasing binding affinity for target receptors.
- Phenylbutanamide Moiety : This structure may contribute to the compound's stability and pharmacological properties.
The molecular formula is with a molecular weight of approximately 439.9 g/mol .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The piperazine moiety allows for modulation of neurotransmitter activity, particularly at dopamine receptors. Research indicates that compounds with similar structures exhibit high affinities for dopamine D4 receptors, which are implicated in various neurological disorders .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing moderate to strong activity against:
- Salmonella typhi
- Bacillus subtilis
These findings suggest potential applications in treating bacterial infections .
Anticancer Activity
The compound's anticancer potential has been evaluated through MTT assays. Preliminary results indicate that while it exhibits some degree of cytotoxicity against cancer cell lines, it is less potent compared to standard chemotherapeutic agents like 5-fluorouracil . Molecular docking studies suggest that the compound may interact with specific cancer-related targets, although further research is needed to elucidate these mechanisms fully.
Enzyme Inhibition
This compound has also been assessed for its ability to inhibit key enzymes involved in various physiological processes. Notably:
- Acetylcholinesterase (AChE) : The compound displayed significant inhibitory activity, which could be beneficial in treating conditions like Alzheimer's disease.
The IC50 values for enzyme inhibition studies indicate promising potential for therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antimicrobial Properties :
- Dopamine Receptor Affinity Study :
- Enzyme Inhibition Profile :
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound?
Methodological Answer: The synthesis typically involves coupling a 3-chlorophenylpiperazine sulfonyl chloride intermediate with a 4-phenylbutanamide ethylamine derivative. Key steps include:
- Sulfonylation: Reacting 4-(3-chlorophenyl)piperazine with chlorosulfonic acid to generate the sulfonyl chloride intermediate.
- Amide Formation: Coupling the sulfonyl chloride with 2-aminoethyl-4-phenylbutanamide via nucleophilic substitution (e.g., using triethylamine as a base in dichloromethane) .
- Purification: Column chromatography (e.g., silica gel with methanol/dichloromethane gradients) or recrystallization (e.g., from chloroform/ethanol) to isolate the product .
Q. How is structural integrity confirmed post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- LCMS: Confirm molecular weight (e.g., expected m/z ~518 [M+H]+) and purity (>95% at 215/254 nm) .
- NMR: ¹H NMR should show signals for the 3-chlorophenyl group (δ ~7.2–7.4 ppm), piperazine protons (δ ~2.5–3.5 ppm), and sulfonyl-ethyl chain (δ ~3.8–4.2 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and sulfonyl (δ ~110 ppm) groups .
- X-ray Crystallography: For absolute configuration validation (if crystalline salts are formed) .
Advanced Research Questions
Q. How can receptor selectivity (e.g., dopamine D3 vs. D2) be optimized?
Methodological Answer:
- Modify Piperazine Substituents: Replace the 3-chlorophenyl group with 2,3-dichlorophenyl or 2-methoxyphenyl to enhance D3 affinity. For example, 2,3-dichloro substitution increases D3/D2 selectivity by >100-fold .
- Adjust the Sulfonyl-Ethyl Chain: Introduce polar groups (e.g., hydroxyl) or vary chain length to reduce off-target binding .
- Functional Assays: Test cAMP inhibition or β-arrestin recruitment in HEK-293 cells expressing human D3/D2 receptors to quantify selectivity .
Q. How to resolve discrepancies in reported binding affinities?
Methodological Answer:
- Control Enantiomeric Purity: Use chiral HPLC to isolate enantiomers, as stereochemistry significantly impacts binding (e.g., R- vs. S-isomers may show 10-fold differences) .
- Standardize Assay Conditions: Ensure consistent buffer pH, temperature, and membrane preparation methods across studies .
- Cross-Validate with Structural Analogs: Compare data with compounds like N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide , which has well-characterized D3 affinity (Ki = 0.8 nM) .
Q. What strategies mitigate metabolic instability in vivo?
Methodological Answer:
- Introduce Fluorine Substituents: Replace the 3-chlorophenyl group with 3-fluorophenyl to reduce oxidative metabolism .
- Modulate Lipophilicity: Add methyl groups to the piperazine ring (logP < 3) to balance blood-brain barrier penetration and hepatic clearance .
- Prodrug Approach: Convert the amide to an ester (e.g., ethyl ester) for improved oral bioavailability, with enzymatic hydrolysis in plasma .
Data Contradiction Analysis
Q. Table 1: Comparative Binding Affinities of Structural Analogs
| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D3/D2) | Source |
|---|---|---|---|---|
| Target Compound | 2.1 ± 0.3 | 450 ± 50 | 214 | Hypothetical |
| 2,3-Dichlorophenyl Analog | 0.8 ± 0.1 | 850 ± 90 | 1063 | |
| 2-Methoxyphenyl Analog | 5.4 ± 0.6 | 620 ± 70 | 115 |
Key Insight: Discrepancies often arise from differences in aryl substituents (e.g., electron-withdrawing vs. donating groups) and assay methodologies (e.g., radioligand choice).
Experimental Design Considerations
Q. How to design a robust SAR study?
Methodological Answer:
- Core Modifications: Systematically vary the piperazine (e.g., 4-position substituents), sulfonyl linker (e.g., replace with carbonyl), and amide tail (e.g., phenylbutanamide vs. benzofuran) .
- High-Throughput Screening: Use FRET-based assays to screen 100+ analogs for binding and functional activity .
- Molecular Dynamics Simulations: Model interactions with D3 receptor residues (e.g., Asp110, Ser196) to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
